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Abstract

This technical guide provides a comprehensive overview of 5-Bromobenzo[d]isoxazol-3-
ylamine (CAS No. 455280-00-9), a pivotal heterocyclic building block for researchers,
medicinal chemists, and drug development professionals. This document moves beyond a
simple recitation of facts to deliver field-proven insights into the compound's synthesis,
characterization, reactivity, and profound potential in modern therapeutic design. We will
explore the causality behind synthetic choices, detail protocols for its transformation into high-
value derivatives, and contextualize its application in the discovery of targeted therapies,
particularly in oncology.

Introduction: The Strategic Value of the
Benzisoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a
designation earned by its recurring presence in a multitude of biologically active compounds.[1]
Its unique electronic and structural properties allow it to engage in specific, high-affinity
interactions with a variety of biological targets. The subject of this guide, 5-
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Bromobenzo[d]isoxazol-3-ylamine, is a particularly strategic derivative. It possesses two
orthogonal points for chemical modification: a nucleophilic amino group at the 3-position and an
aryl bromide at the 5-position, which serves as a versatile handle for palladium-catalyzed
cross-coupling reactions. This dual functionality enables the rapid generation of diverse
chemical libraries, making it an invaluable starting material for structure-activity relationship
(SAR) studies aimed at discovering novel therapeutic agents for neurological disorders and
cancer.[2][3]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is a prerequisite for its effective
use in synthesis and development. While some experimental values for 5-
Bromobenzo[d]isoxazol-3-ylamine are not widely reported in peer-reviewed literature, the
key identifying information and typical specifications are summarized below. Parameters such
as LogP and pKa, critical for predicting pharmacokinetic behavior (absorption, distribution,
metabolism, and excretion - ADME), would typically be determined experimentally or through
computational modeling during a drug discovery campaign.[4]
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Property Value Reference(s)
CAS Number 455280-00-9 [5][6]
Molecular Formula C7HsBrN20 [5]1[6]
Molecular Weight 213.03 g/mol [7]
5-bromo-1,2-benzisoxazol-3-
IUPAC Name .
amine
3-Amino-5-
Synonyms ) [8]
bromobenzo[d]isoxazole
Physical Form Off-white to light brown solid
Purity (Typical) >97% 9]

. Keep in dark place, inert
Storage Conditions [6]
atmosphere, 2-8 °C

BGMYWBQEKIMHGU-
InChl Key [6]
UHFFFAOYSA-N

H302 (Harmful if swallowed),
H315 (Causes skin irritation),

Hazard Statements H319 (Causes serious eye [6]
irritation), H335 (May cause

respiratory irritation)

Synthesis and Mechanistic Rationale

The construction of the 3-aminobenzo[d]isoxazole ring is efficiently achieved via a base-
mediated cyclization of an ortho-fluorobenzonitrile with a hydroxamic acid. This approach is
favored for its high yields and operational simplicity.

Synthetic Workflow

The accepted synthesis involves the reaction of 5-Bromo-2-fluorobenzonitrile with
acetohydroxamic acid in the presence of a strong base like potassium tert-butoxide (KOtBu).
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Caption: Synthetic workflow for 5-Bromobenzo[d]isoxazol-3-ylamine.

Causality in Reagent Selection

» 5-Bromo-2-fluorobenzonitrile: The fluorine atom at the ortho position to the nitrile is an
excellent leaving group for nucleophilic aromatic substitution (SNAr), which is the key step in
the cyclization.

» Acetohydroxamic Acid: This reagent serves as the source for the N-O-C(=N) fragment of the
isoxazole ring.

o Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base is required to deprotonate
the hydroxyl group of acetohydroxamic acid, forming a potent nucleophile that attacks the
electron-deficient carbon bearing the fluorine atom. Its steric bulk minimizes side reactions.

o DMF (N,N-Dimethylformamide): A polar aprotic solvent is ideal as it effectively solvates the
potassium cation, enhancing the nucleophilicity of the hydroxamate anion, and can withstand
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the required reaction temperatures.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add
acetohydroxamic acid (1.0 eq) and anhydrous DMF (approx. 15 mL per gram of nitrile).

Base Addition: Add potassium tert-butoxide (1.0 eq) to the stirred solution in one portion.
Initial Reaction: Heat the reaction mixture and stir for 1 hour.

Substrate Addition: Add 5-Bromo-2-fluorobenzonitrile (1.0 eq) to the reaction mixture.
Continue stirring overnight at ambient temperature.

Drive to Completion: Add a second portion of potassium tert-butoxide (0.5 eq) and continue
stirring overnight.

Work-up: Pour the reaction mixture into a separatory funnel containing saturated brine and
dichloromethane (CH2Cl2). Extract the agueous phase twice more with CH2Cl-.

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure.

Purification: Purify the resulting crude residue by column chromatography on silica gel (e.qg.,
gradient elution with ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

Structural confirmation is paramount. While a complete set of published spectra is not readily
available, the expected spectroscopic signatures can be predicted based on the known
structure and available data.

e 'H NMR: The proton NMR spectrum provides a clear fingerprint of the aromatic region. The
published data (500 MHz, DMSO-ds) shows the expected signals: 4 8.09 (d, J = 1.8 Hz, 1H),
7.65 (dd, J = 2.1, 8.9 Hz, 1H), 7.45 (d, J = 8.9 Hz, 1H), 6.49 (s, 2H). The broad singlet at
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6.49 ppm integrating to 2H is characteristic of the primary amine protons. The three distinct
aromatic signals correspond to the protons on the substituted benzene ring.

e 13C NMR: A 3C NMR spectrum would be expected to show 7 distinct carbon signals: five for
the aromatic carbons (four CH and one C-Br) and two quaternary carbons (C-NHz and the
carbon at the ring junction).

e Infrared (IR) Spectroscopy: An IR spectrum would prominently feature N-H stretching
vibrations for the primary amine in the 3300-3500 cm~1 region. Other key signals would
include C=N stretching around 1620 cm~! and C-Br stretching in the fingerprint region
(typically 500-600 cm™1).

e Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular
formula. Due to the natural isotopic abundance of bromine (“°Br and 8Br are ~50:50), the
mass spectrum would exhibit a characteristic isotopic pattern with two peaks of nearly equal
intensity (M and M+2).

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Bromobenzo[d]isoxazol-3-ylamine lies in its ability to undergo
selective functionalization at two distinct sites.

5-Bromobenzo[d]isoxazol-3-ylamine

N-Functionatization (3-Amino Group) v C-Funetionalization (5-Bromo Group)
N-Acylation N-Sulfonylation Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling
(RCOCI, Base) (RSO2CI, Base) (ArB(OH)2, Pd Cat, Base) (R2NH, Pd Cat, Base) (Alkynes, Pd/Cu Cat, Base)
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Caption: Key reaction pathways for 5-Bromobenzo[d]isoxazol-3-ylamine.

Reactions at the 3-Amino Group

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1517689?utm_src=pdf-body
https://www.benchchem.com/product/b1517689?utm_src=pdf-body-img
https://www.benchchem.com/product/b1517689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary amine is a strong nucleophile and readily undergoes standard transformations
such as acylation and sulfonylation to form amides and sulfonamides, respectively. These
reactions are crucial for modifying the electronic properties and hydrogen bonding capabilities
of this part of the molecule to optimize interactions with biological targets.

Reactions at the 5-Bromo Group

The aryl bromide is a robust handle for palladium-catalyzed cross-coupling reactions, allowing
for the introduction of a wide array of substituents to build molecular complexity.[10]

e Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with aryl or heteroaryl boronic
acids. This is a primary strategy for creating biaryl scaffolds.[11]

¢ Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, amides, or
carbamates, providing access to extended aniline derivatives.[1][12]

e Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes, a useful
method for introducing rigid linkers.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling an arylboronic acid to the 5-position.

Setup: To a dry reaction vial, add 5-Bromobenzo[d]isoxazol-3-ylamine (1.0 eq), the
desired arylboronic acid (1.2-1.5 eq), and a base such as K2COs or Cs2COs (2.0 eq).

o Catalyst Addition: Add a palladium catalyst, for example, Pd(PPhs)4 (0.05 eq) or a
combination of Pd(OAc)2 and a suitable phosphine ligand.

¢ Inerting: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen)
three times.

o Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and
water.

o Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) until TLC or LC-MS
analysis indicates consumption of the starting material (typically 4—24 hours).
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o Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate,
wash with water and brine, dry the organic layer over Na2SOa, and concentrate. Purify the
crude product by column chromatography.

Biological Relevance & Drug Discovery Applications

The true value of 5-Bromobenzo[d]isoxazol-3-ylamine is realized in its application as a
scaffold for potent, targeted therapeutics. The benzisoxazole core is a key feature in inhibitors
of Receptor Tyrosine Kinases (RTKSs), particularly Vascular Endothelial Growth Factor Receptor
2 (VEGFR-2).[3][5][13][14][15]

Targeting Angiogenesis via VEGFR-2 Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels are
formed.[16] In cancer, tumors hijack this process to ensure a supply of oxygen and nutrients for
their growth and metastasis.[17][18] Inhibiting the VEGFR-2 signaling pathway is a clinically
validated strategy for cancer therapy. Ligand (VEGF) binding to the extracellular domain of
VEGFR-2 causes receptor dimerization and autophosphorylation of the intracellular kinase
domain. This initiates a downstream signaling cascade (involving pathways like RAS/MAPK
and PI3K/Akt) that promotes endothelial cell proliferation, migration, and survival.[16][19]

Small molecule inhibitors based on the benzisoxazole scaffold can bind to the ATP-binding
pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the
downstream signal.
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Caption: Mechanism of VEGFR-2 inhibition by benzisoxazole-based drugs.

Strategic Use in Kinase Inhibitor Design

5-Bromobenzo[d]isoxazol-3-ylamine is an ideal starting point for designing such inhibitors.

e The 3-amino group can be functionalized (e.g., to form a urea or amide) to act as a "hinge-
binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

e The 5-bromo position provides the synthetic handle to use Suzuki or other coupling reactions
to install larger aromatic or heterocyclic groups. These groups can occupy adjacent
hydrophobic pockets within the ATP-binding site, significantly increasing both potency and
selectivity.
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By systematically varying the substituents at both the 3- and 5-positions, medicinal chemists
can fine-tune the compound's properties to achieve optimal target engagement, selectivity, and
drug-like characteristics.

Conclusion

5-Bromobenzo[d]isoxazol-3-ylamine is far more than a simple catalog chemical; it is a
versatile and powerful platform for innovation in drug discovery. Its dual reactive centers—the
nucleophilic amine and the coupling-ready aryl bromide—provide a robust entry point for the
synthesis of complex molecular architectures. As demonstrated by the extensive research into
related scaffolds, its primary utility lies in the generation of potent kinase inhibitors targeting
critical pathways in oncology, such as VEGFR-2-mediated angiogenesis. This guide has
detailed the foundational knowledge required to leverage this scaffold effectively, from its
synthesis and characterization to its strategic application in the rational design of next-
generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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